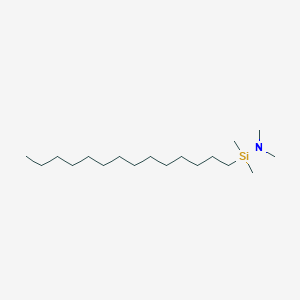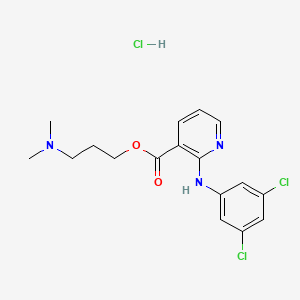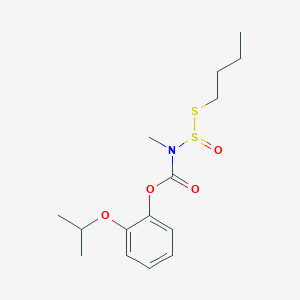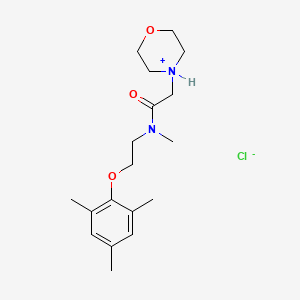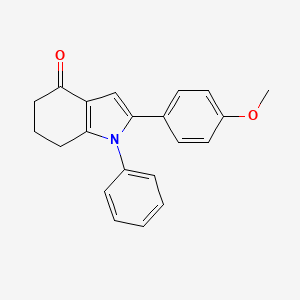
Disulfide, (methylsulfonyl)methyl phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, (methylsulfonyl)methyl phenyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of methylsulfonylmethyl thiol with hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2CH3SO2CH2SH+H2O2→CH3SO2CH2S-SCH2SO2CH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where thiols are oxidized using air or oxygen in the presence of a catalyst. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted disulfides.
Applications De Recherche Scientifique
Disulfide, (methylsulfonyl)methyl phenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of disulfide, (methylsulfonyl)methyl phenyl involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bridges that affect protein structure and function. This interaction is crucial in redox signaling and cellular homeostasis.
Comparaison Avec Des Composés Similaires
Diphenyl disulfide: Similar in structure but lacks the methylsulfonyl group.
Dimethyl disulfide: Contains two methyl groups instead of a phenyl and a methylsulfonyl group.
Methyl phenyl sulfide: Contains a single sulfur atom instead of a disulfide bond.
Propriétés
Numéro CAS |
75748-48-0 |
|---|---|
Formule moléculaire |
C8H10O2S3 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
(methylsulfonylmethyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10O2S3/c1-13(9,10)7-11-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
XBNVKBSKFOJQOK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CSSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
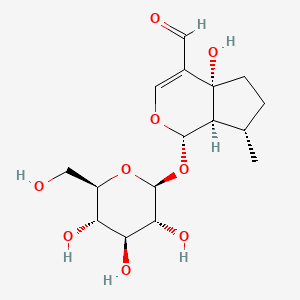


![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

